molecular formula C18H13Br2FN2O2 B11611573 1,3-bis(4-bromobenzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

1,3-bis(4-bromobenzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11611573
M. Wt: 468.1 g/mol
InChI Key: CFCQLBCJRAGCDW-UHFFFAOYSA-N
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Description

1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenyl and fluoropyrimidine groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This method often employs palladium catalysts and boron reagents to facilitate the coupling of bromophenyl groups with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound’s bromophenyl and fluoropyrimidine groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BIS[(4-BROMOPHENYL)METHYL]-5-FLUORO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of bromophenyl and fluoropyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13Br2FN2O2

Molecular Weight

468.1 g/mol

IUPAC Name

1,3-bis[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C18H13Br2FN2O2/c19-14-5-1-12(2-6-14)9-22-11-16(21)17(24)23(18(22)25)10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2

InChI Key

CFCQLBCJRAGCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)F)Br

Origin of Product

United States

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